2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O3S/c24-14-5-4-6-15(11-14)29-23-21(35(33,34)17-7-2-1-3-8-17)22(27)31(30-23)13-20(32)28-16-9-10-18(25)19(26)12-16/h1-12H,13,27H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOUOFKVMLKTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the benzenesulfonyl and fluorophenyl groups. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorinated anilines. The reaction conditions often require controlled temperatures, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has been investigated for its role in targeting various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures to 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of pyrazole derivatives. The presence of specific substituents like benzenesulfonyl and difluorophenyl groups significantly influences the pharmacological profile of the compound.
| Substituent | Effect on Activity |
|---|---|
| Benzenesulfonyl group | Enhances solubility and bioavailability |
| Difluorophenyl group | Increases potency against cancer cell lines |
| Amino groups | Contributes to receptor binding affinity |
Case Studies
Several case studies illustrate the applications of this compound in preclinical and clinical settings:
Preclinical Studies
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against various cancer cell lines. The results indicated that modifications to the amino and sulfonyl groups enhanced cytotoxicity compared to unmodified compounds .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related pyrazole derivatives have entered clinical evaluation phases for conditions such as rheumatoid arthritis and certain cancers. These trials highlight the therapeutic potential of this class of compounds in real-world applications.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits a slightly shorter C-N bond length (1.40 Å) compared to the 4-chlorophenyl analog (1.38 Å), suggesting enhanced resonance stabilization due to electron-withdrawing sulfonyl groups .
- Fluorine substitution at the 3-position (target) vs. 2-position (third analog) influences steric interactions, as reflected in lower R-values for the latter (0.028), indicative of higher refinement accuracy .
Functional Comparisons
Solubility and Lipophilicity
- Target Compound : LogP = 2.8 (predicted), due to dual fluorophenyl groups and benzenesulfonyl.
- 4-Chlorophenyl Analog : LogP = 3.1; higher lipophilicity from chlorine but reduced solubility.
- 2-Fluorobenzyl Analog : LogP = 2.5; lower lipophilicity enhances aqueous solubility.
Bioactivity (Hypothetical Based on Structural Features)
- The benzenesulfonyl group in the target compound may improve kinase binding affinity compared to carboxamide or benzyl substituents, as sulfonamides are known to engage in hydrogen bonding with ATP pockets .
Methodological Considerations
The use of SHELX software (particularly SHELXL) ensures uniformity in crystallographic comparisons. For example:
- Restraints and Constraints : SHELXL’s ability to apply geometric restraints ensures accurate modeling of disordered fluorophenyl groups, critical for comparing bond angles across analogs .
- High-Throughput Applications : SHELXC/D/E pipelines enable rapid phasing of structurally similar compounds, facilitating large-scale SAR studies .
Biological Activity
The compound 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, enzyme inhibition, and effects on cellular pathways.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring with various substituents.
- Functional Groups : Amino groups, sulfonyl moiety, and difluorophenyl acetamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, a related pyrazole compound exhibited an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating significant antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Analog 1 | MCF7 | 39.70 |
| Pyrazole Analog 2 | MDA-MB-231 | 0.26 |
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes relevant to cancer and neurodegenerative diseases. The inhibition of mitogen-activated protein kinase (MAPK) pathways has been reported, with IC50 values demonstrating potent activity against MEK (91 nM) . Additionally, the pyrazole structure facilitates interactions with metabolic enzymes such as acetylcholinesterase and carbonic anhydrase.
| Enzyme | IC50 (nM) |
|---|---|
| MEK | 91 |
| AChE | 66.37 |
| hCA I | 0.93 |
| hCA II | 0.75 |
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this pyrazole derivative may also exhibit activity against bacterial strains. For instance, certain pyrazoles have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Caspase Activation : The modulation of caspase pathways suggests a role in apoptosis induction in cancer cells .
- Enzyme Binding : The binding affinity to various enzymes indicates a potential for therapeutic applications in conditions requiring enzyme modulation.
- Cell Signaling Pathways : The influence on transcription factors may alter gene expression profiles associated with cell survival and proliferation.
Case Studies
In a notable case study involving a series of pyrazole derivatives, researchers identified a specific compound that inhibited p38 MAP kinase selectively, leading to reduced inflammation and tumor growth in preclinical models . This highlights the therapeutic potential of targeting similar pathways with the compound .
Q & A
Q. Methodological Recommendations :
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane to resolve structurally similar byproducts .
How is the molecular structure confirmed post-synthesis, and what spectroscopic techniques are most reliable?
Basic Research Focus
Structural validation is critical due to the compound’s complexity. Key techniques include:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from fluorophenyl and benzenesulfonyl groups.
- 13C NMR : Signals near δ 165–170 ppm indicate carbonyl groups (acetamide, sulfonamide) .
- IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretching) and ~1650 cm⁻¹ (C=O stretching) corroborate functional groups .
Q. Advanced Validation :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₀F₃N₅O₃S) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
How do reaction conditions influence the compound’s stability during storage and biological assays?
Advanced Research Focus
Stability is compromised by:
Q. Mitigation Strategies :
- Store lyophilized samples at –20°C in amber vials.
- Use phosphate-buffered saline (PBS) at pH 6.5–7.0 for in vitro assays to minimize hydrolysis .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .
What methodologies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Advanced Research Focus
Discrepancies in activity data often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content in media .
- Solubility Limitations : Poor aqueous solubility may lead to underestimated potency.
Q. Methodological Recommendations :
- Standardize assays using DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
- Compare results with structurally analogous compounds (e.g., pyrazolo-triazole derivatives) to identify SAR trends .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Focus
The compound’s fluorinated aromatic systems and sulfonamide group suggest potential kinase or protease inhibition.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2. Focus on π-π stacking (fluorophenyl) and hydrogen bonding (acetamide) .
- MD Simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
Q. Validation :
- Cross-reference docking poses with crystallographic data from PubChem (e.g., PDB ID: 1M17 for sulfonamide-containing inhibitors) .
What analytical strategies differentiate polymorphic forms of the compound?
Advanced Research Focus
Polymorphism impacts solubility and bioavailability.
Q. Methodological Note :
- Recrystallize from ethanol/water mixtures (70:30 v/v) to isolate thermodynamically stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
